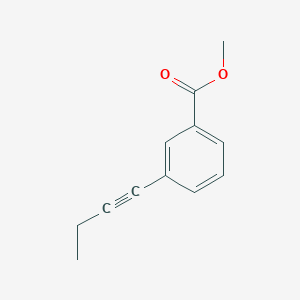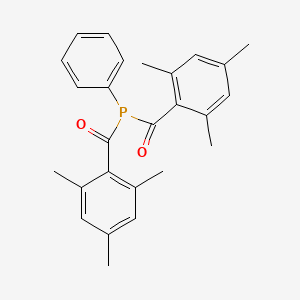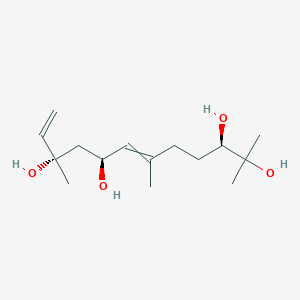
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol typically involves multi-step organic reactions. The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions including alkylation, hydroxylation, and diene formation. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the double bonds results in saturated hydrocarbons.
Applications De Recherche Scientifique
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and double bonds allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol stands out due to its multiple hydroxyl groups and double bonds, which confer unique chemical reactivity and biological activity. These structural features make it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
874302-69-9 |
|---|---|
Formule moléculaire |
C15H28O4 |
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
(3R,8S,10S)-2,6,10-trimethyldodeca-6,11-diene-2,3,8,10-tetrol |
InChI |
InChI=1S/C15H28O4/c1-6-15(5,19)10-12(16)9-11(2)7-8-13(17)14(3,4)18/h6,9,12-13,16-19H,1,7-8,10H2,2-5H3/t12-,13-,15-/m1/s1 |
Clé InChI |
VKUXRLCJNXHDAW-UMVBOHGHSA-N |
SMILES isomérique |
CC(=C[C@H](C[C@@](C)(C=C)O)O)CC[C@H](C(C)(C)O)O |
SMILES canonique |
CC(=CC(CC(C)(C=C)O)O)CCC(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


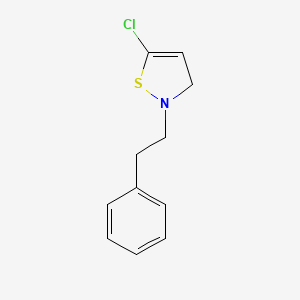
![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)
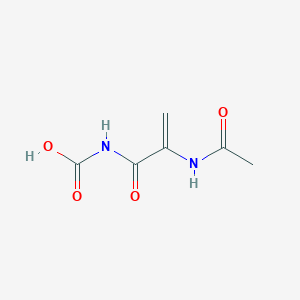
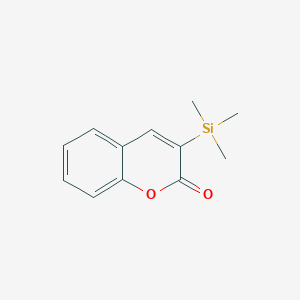
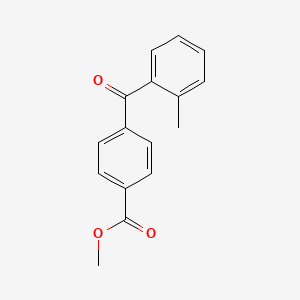
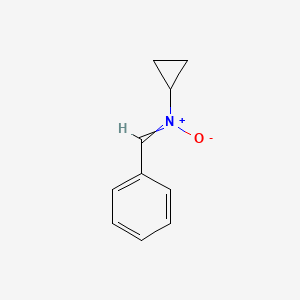
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
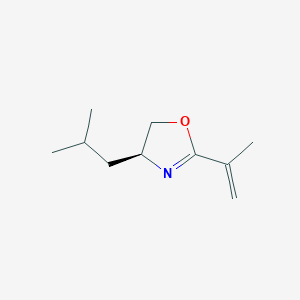
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
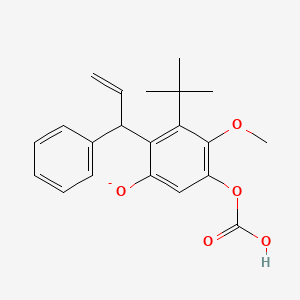
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
